1,6-Dioxaspiro[3.5]nonan-3-amine
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Overview
Description
1,6-Dioxaspiro[3.5]nonan-3-amine is a spiro compound characterized by a unique bicyclic structure containing an amine group. The compound’s molecular formula is C7H13NO2, and it has a molecular weight of 143.18 g/mol Spiro compounds like 1,6-Dioxaspiro[3
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dioxaspiro[3.5]nonan-3-amine can be synthesized through several methods. One common approach involves the condensation of lactones with amines under controlled conditions. For example, the reaction of a γ-hydroxy carboxylic acid lactone with an amine in the presence of a catalyst such as sodium ethoxide can yield the desired spiro compound . The reaction typically requires heating and may involve intermediate steps such as the formation of a dilactone and subsequent decarboxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,6-Dioxaspiro[3.5]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include oxo derivatives, hydroxylamines, and substituted spiro compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
1,6-Dioxaspiro[3.5]nonan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-Dioxaspiro[3.5]nonan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[3.5]nonan-3-amine: Similar structure but with different ring size and potentially different reactivity.
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with a different ring system, used in different applications.
Uniqueness
1,6-Dioxaspiro[3.5]nonan-3-amine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1,8-dioxaspiro[3.5]nonan-3-amine |
InChI |
InChI=1S/C7H13NO2/c8-6-4-10-7(6)2-1-3-9-5-7/h6H,1-5,8H2 |
InChI Key |
SDJBHWLVZJUNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COC1)C(CO2)N |
Origin of Product |
United States |
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